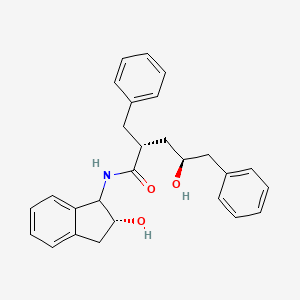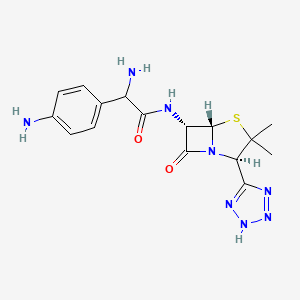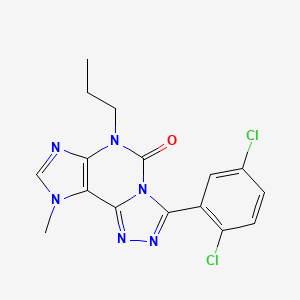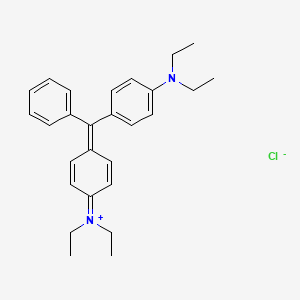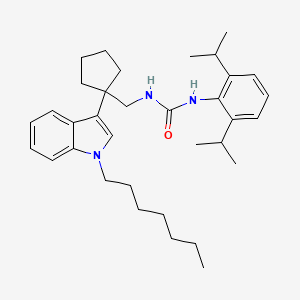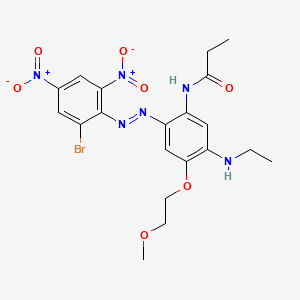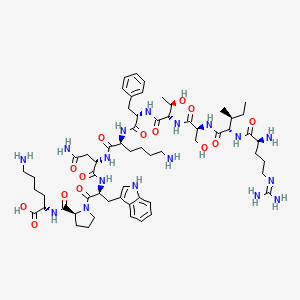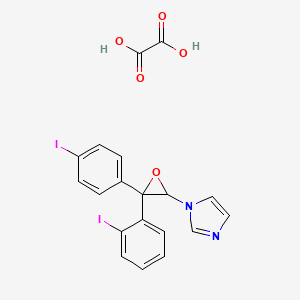
1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate is a synthetic organic compound that features an imidazole ring, an oxirane ring, and two iodophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate typically involves multi-step organic reactions. One possible route could include:
Formation of the oxirane ring: This can be achieved through the reaction of a suitable epoxide precursor with an iodophenyl derivative under basic conditions.
Introduction of the imidazole ring: This step might involve the cyclization of an appropriate precursor in the presence of a catalyst.
Formation of the ethanedioate salt: The final step could involve the reaction of the imidazole derivative with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The iodophenyl groups can be reduced to form phenyl derivatives.
Substitution: The iodophenyl groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring might yield diols, while nucleophilic substitution of the iodophenyl groups could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxirane ring could act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
1-(3-(2-Bromophenyl)-3-(4-bromophenyl)oxiranyl)-1H-imidazole ethanedioate: Similar structure but with bromine atoms instead of iodine.
1-(3-(2-Chlorophenyl)-3-(4-chlorophenyl)oxiranyl)-1H-imidazole ethanedioate: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in 1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate might confer unique properties such as higher molecular weight, increased electron density, and specific reactivity patterns compared to its bromine or chlorine analogs.
特性
CAS番号 |
79478-62-9 |
|---|---|
分子式 |
C19H14I2N2O5 |
分子量 |
604.1 g/mol |
IUPAC名 |
1-[3-(2-iodophenyl)-3-(4-iodophenyl)oxiran-2-yl]imidazole;oxalic acid |
InChI |
InChI=1S/C17H12I2N2O.C2H2O4/c18-13-7-5-12(6-8-13)17(14-3-1-2-4-15(14)19)16(22-17)21-10-9-20-11-21;3-1(4)2(5)6/h1-11,16H;(H,3,4)(H,5,6) |
InChIキー |
ZQWJUCLRQQXRBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2(C(O2)N3C=CN=C3)C4=CC=C(C=C4)I)I.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


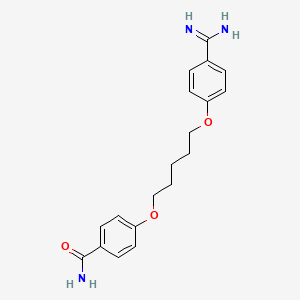
![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)



